molecular formula C15H22O2S B15249277 tert-Butyl2-(benzylthio)-2-methylpropanoate

tert-Butyl2-(benzylthio)-2-methylpropanoate

Cat. No.: B15249277
M. Wt: 266.4 g/mol
InChI Key: SPNSXGOFMAQPSR-UHFFFAOYSA-N
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Description

tert-Butyl2-(benzylthio)-2-methylpropanoate is an organic compound that features a tert-butyl ester group, a benzylthio group, and a methyl group attached to a central propanoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(benzylthio)-2-methylpropanoate typically involves the esterification of 2-(benzylthio)-2-methylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(benzylthio)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl2-(benzylthio)-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl2-(benzylthio)-2-methylpropanoate involves its interaction with various molecular targets. For example, the benzylthio group can interact with thiol groups in proteins, potentially affecting their function. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acetate: Similar ester structure but lacks the benzylthio group.

    Benzyl thiol: Contains the benzylthio group but lacks the ester functionality.

    tert-Butyl methyl ether: Contains the tert-butyl group but lacks the benzylthio and ester groups.

Uniqueness

tert-Butyl2-(benzylthio)-2-methylpropanoate is unique due to the combination of the tert-butyl ester and benzylthio groups in a single molecule.

Properties

Molecular Formula

C15H22O2S

Molecular Weight

266.4 g/mol

IUPAC Name

tert-butyl 2-benzylsulfanyl-2-methylpropanoate

InChI

InChI=1S/C15H22O2S/c1-14(2,3)17-13(16)15(4,5)18-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3

InChI Key

SPNSXGOFMAQPSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)SCC1=CC=CC=C1

Origin of Product

United States

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